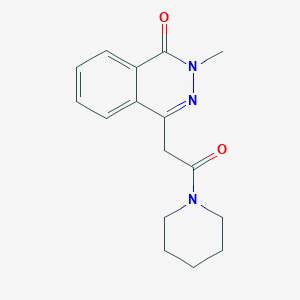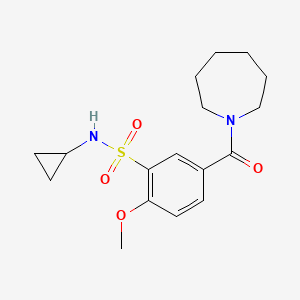![molecular formula C13H20N2O B7637806 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one](/img/structure/B7637806.png)
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one, also known as PTMQ, is a chemical compound that has been extensively studied in recent years. It is a synthetic molecule that has been found to have a wide range of potential applications in scientific research.
Mechanism of Action
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one works by binding to specific proteins or enzymes in the body, thereby altering their activity. This can lead to a variety of biochemical and physiological effects, depending on the protein or enzyme that is targeted. This compound has been found to bind to several different proteins and enzymes, including protein kinase C, which is involved in cell signaling pathways, and acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound depend on the specific protein or enzyme that it targets. For example, when this compound binds to protein kinase C, it can lead to changes in cell signaling pathways, which can affect cell growth, differentiation, and survival. When this compound binds to acetylcholinesterase, it can inhibit its activity, leading to an increase in acetylcholine levels in the brain. This can have a variety of effects on cognitive function, including improvements in memory and attention.
Advantages and Limitations for Lab Experiments
One of the primary advantages of using 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one in lab experiments is its excellent fluorescent properties. This makes it an ideal candidate for use in imaging studies, as it can be easily detected and tracked in living cells and tissues. Additionally, this compound is relatively easy to synthesize, and it has a wide range of potential applications in various fields.
However, there are also some limitations to using this compound in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results. Additionally, this compound can be toxic at high concentrations, which could limit its use in certain applications.
Future Directions
There are several potential future directions for research on 3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one. One area of interest is in its use as a fluorescent probe for imaging studies. Researchers are exploring ways to improve its fluorescent properties and to develop new imaging techniques that can take advantage of its unique properties.
Another area of interest is in its use as a catalyst in organic synthesis reactions. Researchers are exploring ways to optimize its catalytic activity and to develop new reactions that can be catalyzed by this compound.
Finally, researchers are also exploring new applications for this compound in drug discovery and development. Its ability to target specific proteins and enzymes makes it an attractive candidate for the development of new drugs that can treat a variety of diseases and disorders.
Synthesis Methods
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one can be synthesized through a multi-step process that involves the reaction of 2-aminoacetophenone with isopropylamine, followed by cyclization with formaldehyde. The resulting compound is then reduced to yield this compound. This synthesis method has been optimized over the years to increase yield and purity, and it has been successfully used to produce this compound on a large scale.
Scientific Research Applications
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one has been widely used in scientific research due to its potential applications in various fields. One of the primary uses of this compound is as a fluorescent probe for imaging studies. This compound has been shown to have excellent fluorescent properties, making it an ideal candidate for use in imaging studies. It has also been used as a catalyst in organic synthesis reactions, as well as in drug discovery and development.
properties
IUPAC Name |
3-[(propan-2-ylamino)methyl]-5,6,7,8-tetrahydro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O/c1-9(2)14-8-11-7-10-5-3-4-6-12(10)15-13(11)16/h7,9,14H,3-6,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYMOUIGOYLFNSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC2=C(CCCC2)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(2,3-dihydro-1H-inden-5-yl)-1,3-thiazol-2-yl]propan-1-amine](/img/structure/B7637730.png)
![2-[4-[(2-Methylpropan-2-yl)oxy]phenyl]-1,3-oxazole-4-carboxylic acid](/img/structure/B7637743.png)

![2-[[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetyl]-methylamino]acetic acid](/img/structure/B7637752.png)
![2-[(5-Chloro-2-fluorophenyl)sulfonylamino]acetic acid](/img/structure/B7637757.png)
![2-[(2,5-Dichloro-4-methoxyphenyl)methylamino]acetic acid](/img/structure/B7637760.png)



![2-[2-(5-Methylthiophen-2-yl)-2-oxoethyl]isoindole-1,3-dione](/img/structure/B7637787.png)

![8-Chloro-3-phenylimidazo[1,2-a]pyridine](/img/structure/B7637795.png)
![4-[4-(2-Methoxyphenyl)phenyl]butan-2-amine](/img/structure/B7637813.png)